molecular formula C24H30N2O2 B247484 (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE

Cat. No.: B247484
M. Wt: 378.5 g/mol
InChI Key: KTUDFWVRHCCUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H27NO2 This compound is known for its unique structural features, which include a methoxyphenyl group and a phenylcyclohexyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-phenylcyclohexylamine with piperazine under controlled conditions to form the piperazine derivative.

    Methoxyphenyl Group Introduction:

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors and as a candidate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar structural features.

    Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.

    Urapidil: A compound with structural similarities, used as an antihypertensive agent.

Uniqueness

(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE stands out due to its unique combination of a methoxyphenyl group and a phenylcyclohexyl piperazino moiety. This structural arrangement imparts specific physicochemical properties and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30N2O2/c1-28-23-10-6-5-9-22(23)24(27)26-17-15-25(16-18-26)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-10,20-21H,11-18H2,1H3

InChI Key

KTUDFWVRHCCUET-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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